molecular formula C9H7NO2 B3390326 7-Isocyanato-2,3-dihydrobenzo[b]furan CAS No. 96219-40-8

7-Isocyanato-2,3-dihydrobenzo[b]furan

Cat. No.: B3390326
CAS No.: 96219-40-8
M. Wt: 161.16
InChI Key: SOJVUJUSOBTJEA-UHFFFAOYSA-N
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Description

7-Isocyanato-2,3-dihydrobenzo[b]furan is a chemical compound with the molecular formula C9H7NO2. It is also known by other names such as 2,3-dihydrobenzo[b]furan-7-isocyanate and 7-isocyanato-2,3-dihydro-1-benzofuran

Preparation Methods

The synthesis of 7-Isocyanato-2,3-dihydrobenzo[b]furan typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydrobenzo[b]furan with phosgene or other isocyanate-forming reagents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

7-Isocyanato-2,3-dihydrobenzo[b]furan undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Isocyanato-2,3-dihydrobenzo[b]furan has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which 7-Isocyanato-2,3-dihydrobenzo[b]furan exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

7-Isocyanato-2,3-dihydrobenzo[b]furan can be compared with other isocyanate-containing compounds, such as:

  • Phenyl isocyanate
  • Methyl isocyanate
  • Toluene diisocyanate

These compounds share the isocyanate functional group but differ in their structural frameworks and reactivity. The uniqueness of this compound lies in its fused benzofuran ring system, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

7-isocyanato-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-6-10-8-3-1-2-7-4-5-12-9(7)8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJVUJUSOBTJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652771
Record name 7-Isocyanato-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96219-40-8
Record name 7-Isocyanato-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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